molecular formula C13H7F3O2 B1386273 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde CAS No. 1157092-88-0

4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde

Cat. No.: B1386273
CAS No.: 1157092-88-0
M. Wt: 252.19 g/mol
InChI Key: IZNNWEDEDYGCEB-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde is an organic compound with the molecular formula C13H7F3O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine and difluorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde typically involves the reaction of 3,4-difluorophenol with 3-fluorobenzaldehyde under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the hydroxyl group of 3,4-difluorophenol attacks the carbonyl carbon of 3-fluorobenzaldehyde. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: 4-(3,4-Difluorophenoxy)-3-fluorobenzoic acid.

    Reduction: 4-(3,4-Difluorophenoxy)-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including as an inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Difluorophenoxy)benzaldehyde: Lacks the additional fluorine atom on the benzene ring.

    3,4-Difluorobenzaldehyde: Lacks the difluorophenoxy group.

    3-Fluorobenzaldehyde: Lacks both the difluorophenoxy group and the additional fluorine atom.

Uniqueness

4-(3,4-Difluorophenoxy)-3-fluorobenzaldehyde is unique due to the presence of both the difluorophenoxy and additional fluorine substituents, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

IUPAC Name

4-(3,4-difluorophenoxy)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-10-3-2-9(6-11(10)15)18-13-4-1-8(7-17)5-12(13)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNNWEDEDYGCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)OC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared by a procedure similar to that described for D1 starting from 3,4-difluorobenzaldehyde and 3,4-difluorophenol. LC-MS (ESI): m/z 253 [M+H]+; 3.39 min (ret time).
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